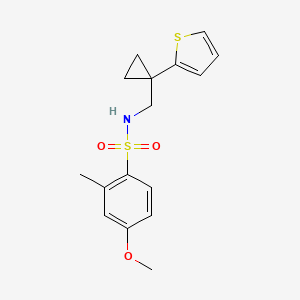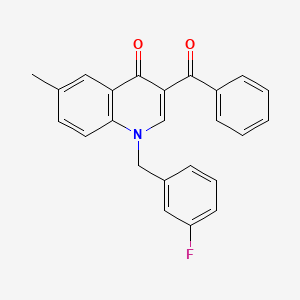
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. The compound has been studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one is not fully understood. However, studies have shown that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, the compound may also inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one exhibits a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one in lab experiments is that it is a synthetic compound, which means that it can be easily obtained and purified. Additionally, the compound has been shown to exhibit a range of anti-inflammatory and anti-tumor activities, making it a promising candidate for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore the compound's use in combination with other drugs or therapies, which may enhance its anti-inflammatory and anti-tumor activities. Additionally, further research is needed to determine the compound's pharmacokinetic and pharmacodynamic properties, which may inform its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one involves the reaction of 3-fluorobenzylamine with 6-methylquinolin-4-one in the presence of benzoyl chloride. The reaction is carried out under reflux conditions in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one has been studied for its potential use in various scientific research applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-10-11-22-20(12-16)24(28)21(23(27)18-7-3-2-4-8-18)15-26(22)14-17-6-5-9-19(25)13-17/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWDAJWNSMVSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-3-(4-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2663377.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2663378.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2663379.png)
![N-(benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2663380.png)
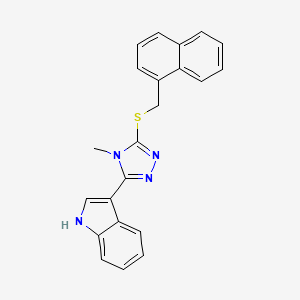
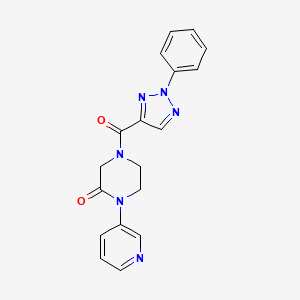
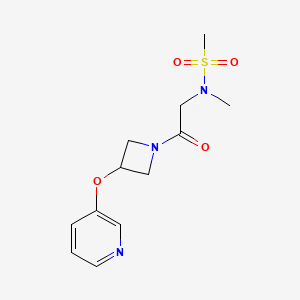
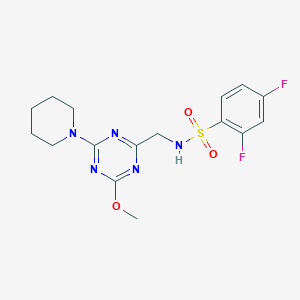
![Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate](/img/structure/B2663387.png)
![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)
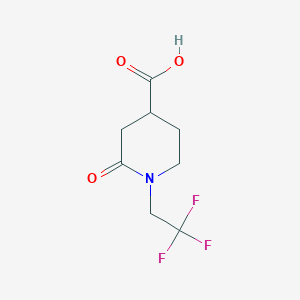
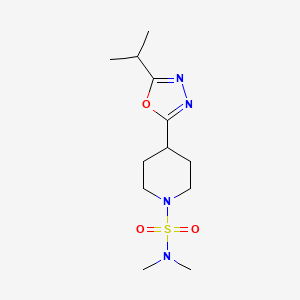
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
